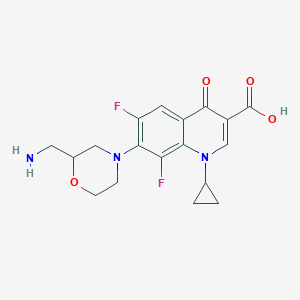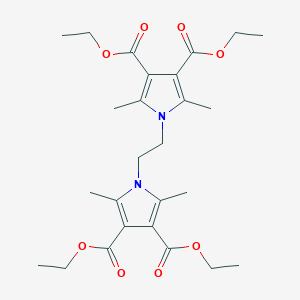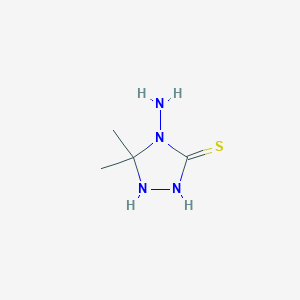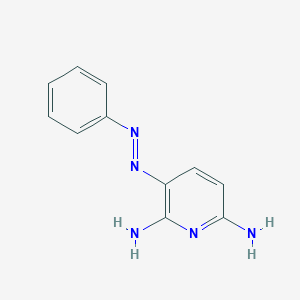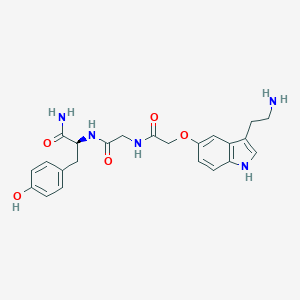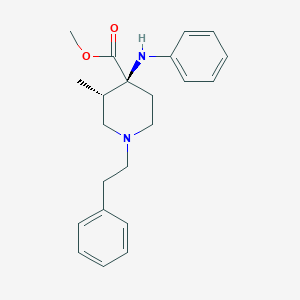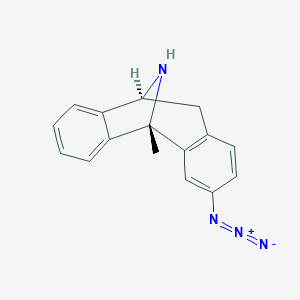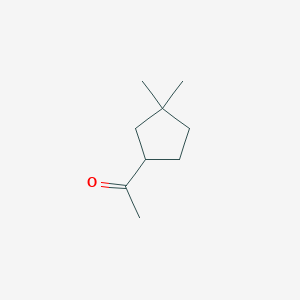
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone
概要
説明
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone, also known as ketone 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative that has a cyclopentyl ring and two methyl groups attached to it.
科学的研究の応用
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several potential applications in scientific research. One of the most significant applications is its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound can be used as a precursor for the synthesis of drugs that have antifungal, antibacterial, and antiviral properties. Additionally, it can be used as a starting material for the synthesis of insecticides, herbicides, and fungicides.
作用機序
The mechanism of action of 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone is not well understood. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition may lead to the disruption of cellular processes and ultimately result in the death of the target organism.
生化学的および生理学的効果
Studies have shown that 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs. Additionally, it has been shown to have insecticidal properties, which make it a potential candidate for the development of new insecticides.
実験室実験の利点と制限
One of the advantages of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various experiments. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab.
One of the limitations of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high cost. The synthesis of this compound is a complex process that requires expensive reagents and equipment. Additionally, the yield of the reaction is relatively low, which further increases the cost of the compound.
将来の方向性
There are several future directions for research on 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone. One of the most significant areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.
特性
CAS番号 |
142674-98-4 |
|---|---|
製品名 |
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
InChIキー |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
正規SMILES |
CC(=O)C1CCC(C1)(C)C |
同義語 |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

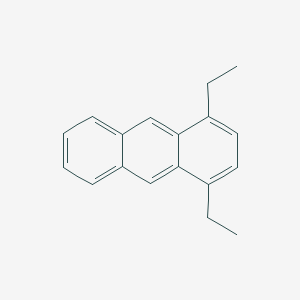
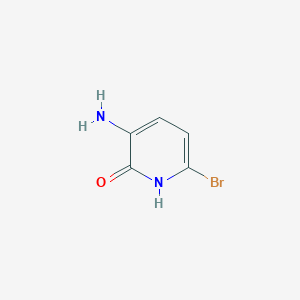
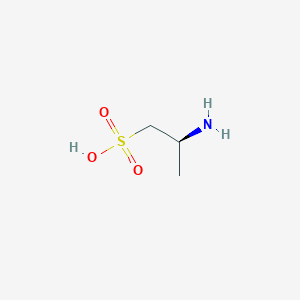
![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)
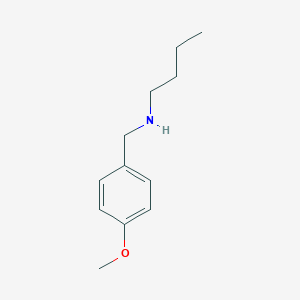
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
